Superior Anti-Proliferative Potency Against Gallium-Resistant Lung Adenocarcinoma Cells vs. Gallium Acetylacetonate Standard
Compound 5476423 (this compound) demonstrated an 80-fold increase in anti-proliferative potency against gallium-resistant (R) A549 lung adenocarcinoma cells compared to the standard agent gallium acetylacetonate (GaAcAc) [1]. In the same resistant cell line, the compound also exhibited significantly greater potency than the co-identified lead compound 7919469, which showed only a 13-fold increase over GaAcAc, making 5476423 approximately 6.2 times more effective at reversing resistance in this model [1].
| Evidence Dimension | Anti-proliferative potency in gallium-resistant A549 lung adenocarcinoma cells (IC50 fold-improvement over GaAcAc) |
|---|---|
| Target Compound Data | 80-fold increased potency vs. GaAcAc |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc): baseline 1-fold; Lead compound 7919469: 13-fold increased potency |
| Quantified Difference | 6.2-fold greater potency than co-lead 7919469; 80-fold greater than GaAcAc standard |
| Conditions | Human A549 lung adenocarcinoma cells selected for gallium resistance (R-cells); MTT anti-proliferative assay; comparison conducted in the same study with identical protocols. |
Why This Matters
For procurement aimed at studying or targeting gallium-resistant lung cancer, this compound provides an 80-fold potency advantage over the clinical standard, and a 6-fold advantage over the best alternative screening hit from the same discovery program.
- [1] Oyewumi, M.O., et al. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorganic & Medicinal Chemistry Letters, 2014, 24(18), 4553-4556. View Source
